3-(Difluoromethyl)-4-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

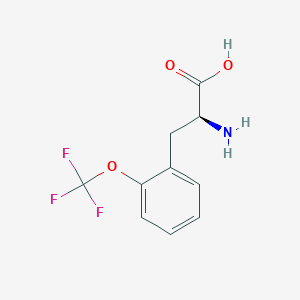

“3-(Difluoromethyl)-4-fluorobenzoic acid” is an organic compound with the molecular formula C6H6F2N2O2 . It is a novel fungicidally active succinate dehydrogenase inhibitor .

Synthesis Analysis

The synthesis of this compound involves unique routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . In one method, 3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid was dissolved in dichloromethane containing one drop of N, N-dimethylformamide. A solution of oxalyl chloride was then added at room temperature .Molecular Structure Analysis

The molecular structure of this compound is confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction .Chemical Reactions Analysis

This compound is part of a class of compounds known as succinate dehydrogenase inhibitors (SDHIs), which are currently the fastest-growing broad-spectrum mode of action class on the fungicide market .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 176.12 g/mol . The compound contains chiral centers at both the bridgehead carbon atoms potentially resulting in four stereoisomeric forms .Applications De Recherche Scientifique

Synthesis and Structural Characterization

A study by Sertçelik and Durman (2020) discusses the synthesis of complexes using fluorobenzoates, which are structurally similar to 3-(Difluoromethyl)-4-fluorobenzoic acid. The complexes show potential in antibacterial applications due to their unique structural characteristics (Sertçelik & Durman, 2020).

Difluoromethylation Processes

The difluoromethylation of terminal alkynes using fluoroform, a process relevant to modifying compounds like this compound, was explored by Okusu et al. (2015). This study highlights the versatility and potential applications of difluoromethylated compounds in various fields (Okusu, Tokunaga, & Shibata, 2015).

Aggregation and Adsorption Properties

Landazuri et al. (2012) investigated the behavior of fluorobenzoic acids in aqueous solutions, providing insights into the properties of similar compounds like this compound. The study focuses on how the position of the fluorine atom affects solubility, adsorption, and aggregation, which are critical factors in various scientific applications (Landazuri et al., 2012).

Synthesis of Organic Materials

Supramolecular Liquid Crystals

A study by Bhagavath et al. (2013) on supramolecular liquid crystals using fluorobenzoic acids is relevant for understanding the applications of this compound in materials science. The research emphasizes the influence of substituents on the mesomorphic thermal stabilities of these materials (Bhagavath et al., 2013).

Gas and Vapor Separation

Xue et al. (2015) explored the use of fluorobenzoic acid in the construction of metal-organic frameworks (MOFs) for selective gas and vapor separation. This research suggests potential applications of this compound in environmental and industrial processes (Xue et al., 2015).

Catalytic Applications

Koike and Akita (2016) discussed the use of fluoromethyl groups, similar to those in this compound, in photoredox catalysis. Their research highlights the potential of such compounds in the catalytic modification of organic molecules (Koike & Akita, 2016).

Mécanisme D'action

Target of Action

The primary target of 3-(Difluoromethyl)-4-fluorobenzoic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle, which is essential for energy production in cells . By inhibiting SDH, the compound can disrupt energy production and lead to the death of pathogenic organisms .

Mode of Action

This compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid cycle . This inhibition disrupts the energy production within the cell, leading to cell death .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle by inhibiting the action of succinate dehydrogenase . This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, and an accumulation of succinate in the cell . The downstream effects include disruption of various cellular processes that depend on ATP, leading to cell death .

Pharmacokinetics

The presence of the difluoromethyl group may enhance the compound’s metabolic stability, potentially leading to a longer duration of action .

Result of Action

The primary result of the action of this compound is the death of pathogenic organisms . By inhibiting SDH and disrupting the tricarboxylic acid cycle, the compound causes a lack of energy production within the cell, leading to cell death . This makes it effective as a fungicide .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. Factors such as ph, temperature, and presence of other chemicals can potentially affect the compound’s action .

Orientations Futures

Propriétés

IUPAC Name |

3-(difluoromethyl)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQVOHDSKCXHCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B2366997.png)

![2-[(1-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B2367002.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2367003.png)

![1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2367005.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2367012.png)

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)